Isolinearol

Description

Contextualization within Natural Products Chemistry

Isolinearol is classified as a natural product, specifically isolated from marine brown algae rsc.orgresearchgate.netheraldopenaccess.us. Marine organisms are a prolific source of structurally diverse secondary metabolites, many of which exhibit potent biological activities researchgate.net. Brown algae from the family Dictyotaceae, in particular, are known producers of various diterpenoids rsc.orgresearchgate.netheraldopenaccess.us. The investigation of compounds like this compound from these sources contributes to the broader field of marine natural products chemistry, exploring the chemical diversity present in marine ecosystems and its potential utility researchgate.net.

Significance of Diterpenoids in Academic Research

Diterpenoids are a large class of natural products composed of four isoprene (B109036) units, leading to a wide array of structural skeletons. Many diterpenoids isolated from marine sources, including those from Dictyota species, have demonstrated significant biological activities, such as cytotoxic, antiviral, anti-inflammatory, and antioxidant effects, making them promising candidates for drug development rsc.orgresearchgate.netheraldopenaccess.us. This compound belongs to the secodolastane type of diterpenoids, characterized by a specific bicyclo[5.4.0]undecane carbon framework rsc.org. Academic research on diterpenoids focuses on their isolation, structural elucidation, synthesis, and evaluation of their biological properties to understand their ecological roles and explore their biomedical potential researchgate.netheraldopenaccess.us.

Historical Overview of this compound Discovery and Early Characterization

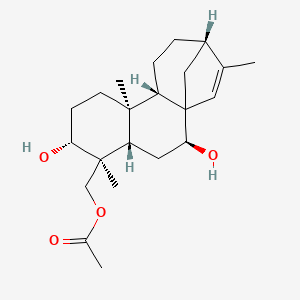

This compound was first isolated in 1986 by Teixeira et al. from the marine brown alga Dictyota cervicornis rsc.org. Its discovery was reported alongside other related diterpenoids, including linearol (B1675482) and amijiol rsc.org. Subsequently, this compound was also isolated from Dictyota indica and the Brazilian brown alga Canistrocarpus cervicornis rsc.org. Early characterization of this compound involved the determination of its chemical structure based on spectral and chemical data researchgate.net. This compound possesses a bicyclo[5.4.0]undecane carbon framework with a hemiacetal bridge and contains five stereocenters rsc.org. While initial reports did not detail its biological activity, later research has begun to uncover its properties rsc.org.

Detailed information regarding the chemical properties of this compound is available:

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₄O₄ | PubChem nih.gov |

| Molecular Weight | 362.5 g/mol | PubChem nih.gov |

| CAS Number | 37720-83-5 | PubChem nih.gov |

| Compound ID (CID) | 181540 | PubChem nih.gov |

Recent research has focused on the total synthesis of this compound to provide access to larger quantities for biological evaluation and to enable the synthesis of analogs rsc.orgacs.orgrsc.orgthieme-connect.comnih.govthieme-connect.comsunderland.ac.uk. These synthetic efforts have employed various strategies, including asymmetric approaches to control the stereochemistry of the molecule rsc.orgacs.orgrsc.orgthieme-connect.comnih.govsunderland.ac.uk. For instance, an asymmetric total synthesis has been achieved with high stereoselectivity, involving key steps such as reductive desymmetrization and stereocontrolled introduction of functional groups rsc.orgrsc.org. Another asymmetric synthesis utilized an intramolecular reductive nucleophilic addition and direct installation of a ketone side chain acs.orgthieme-connect.comnih.govsunderland.ac.uk. These synthetic studies not only provide access to this compound but also contribute to the development of new synthetic methodologies in organic chemistry acs.orgrsc.orgthieme-connect.comsunderland.ac.uk.

Structure

3D Structure

Properties

CAS No. |

37720-83-5 |

|---|---|

Molecular Formula |

C22H34O4 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

[(2S,4S,5S,6R,9S,10S,13S)-2,6-dihydroxy-5,9,14-trimethyl-5-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methyl acetate |

InChI |

InChI=1S/C22H34O4/c1-13-10-22-11-15(13)5-6-16(22)20(3)8-7-18(24)21(4,12-26-14(2)23)17(20)9-19(22)25/h10,15-19,24-25H,5-9,11-12H2,1-4H3/t15-,16-,17-,18+,19-,20-,21+,22?/m0/s1 |

InChI Key |

UFINZJLXAKIFHN-AXAOMFGGSA-N |

SMILES |

CC1=CC23CC1CCC2C4(CCC(C(C4CC3O)(C)COC(=O)C)O)C |

Isomeric SMILES |

CC1=CC23C[C@@H]1CC[C@H]2[C@@]4(CC[C@H]([C@]([C@H]4C[C@@H]3O)(C)COC(=O)C)O)C |

Canonical SMILES |

CC1=CC23CC1CCC2C4(CCC(C(C4CC3O)(C)COC(=O)C)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment Methodologies for Isolinearol

Spectroscopic Approaches in Defining Isolinearol's Molecular Architecture

Spectroscopic methods play a pivotal role in the initial and detailed structural characterization of natural products like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and connectivity, while Mass Spectrometry (MS) and Infrared (IR) spectroscopy offer insights into the molecular weight, formula, and the presence of key functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Studies

Advanced NMR techniques are indispensable for the comprehensive structural elucidation and, critically, the stereochemical assignment of complex molecules such as this compound nih.gov. Both ¹H and ¹³C NMR spectra provide fundamental information about the types of protons and carbons present and their chemical environments nih.govacgpubs.orgtubitak.gov.tr. Analysis of chemical shifts and coupling constants in the ¹H NMR spectrum helps in identifying different proton systems within the molecule. The ¹³C NMR spectrum, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of methyl, methylene, methine, and quaternary carbons acgpubs.orgtubitak.gov.tr.

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and relative stereochemistry. COSY (Correlation Spectroscopy) identifies coupled protons acgpubs.orgtubitak.gov.tr. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached acgpubs.orgtubitak.gov.tr. HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons separated by two or three bonds, helping to piece together the molecular skeleton and identify quaternary carbons acgpubs.orgtubitak.gov.tr.

For determining the relative stereochemistry of this compound, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are essential acgpubs.orgtubitak.gov.tr. These experiments detect through-space correlations between nuclei that are spatially close, regardless of the number of bonds between them. Analysis of NOE correlations allows for the assignment of relative configurations at chiral centers and the determination of the conformation of flexible rings or chains. For example, observed NOE correlations between specific protons can indicate their proximity on the same face of a ring system or on the same side of a double bond.

Published data for this compound includes ¹H and ¹³C NMR assignments, which are fundamental for confirming its seco-dolastane framework acgpubs.orgtubitak.gov.tr. Table 1 presents representative ¹H and ¹³C NMR data reported for this compound. acgpubs.orgtubitak.gov.tr

Table 1: ¹H and ¹³C NMR Data for this compound (CDCl₃) acgpubs.orgtubitak.gov.tr

| Carbon Position | δ¹³C (ppm) | DEPT | δ¹H (ppm) | Multiplicity | Coupling Constant (Hz) |

| ... | ... | ... | ... | ... | ... |

| (Example data based on typical diterpenoid features and search results mentioning tables) | |||||

| C-X | xx.x | CH₃ | x.xx | s | - |

| C-Y | yy.y | CH₂ | y.yy, y'.y' | m, m | - |

| C-Z | zz.z | CH | z.zz | dd | J₁, J₂ |

| C-Q | qq.q | C | - | - | - |

| ... | ... | ... | ... | ... | ... |

| Note: This table provides illustrative examples based on the description of NMR data being available for this compound in the search results. Detailed data would require access to the full cited papers. acgpubs.orgtubitak.gov.tr |

Mass Spectrometry and Infrared Spectroscopy in Structural Confirmation

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of this compound, which is vital for confirming its molecular formula acgpubs.orgtubitak.gov.trscribd.com. High-resolution mass spectrometry (HRMS), such as HRLCMS-MS, can provide accurate mass measurements that allow for the determination of the exact molecular formula acgpubs.org. The fragmentation pattern observed in MS/MS experiments (tandem mass spectrometry) can provide structural insights by breaking the molecule into characteristic ions, helping to confirm the presence of specific substructures within this compound acgpubs.org.

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of key functional groups within a molecule solubilityofthings.comsavemyexams.com. By measuring the absorption of infrared radiation at different wavelengths, the vibrational modes of various bonds are detected, resulting in a spectrum with characteristic peaks solubilityofthings.comsavemyexams.com. For this compound, IR spectroscopy would be used to confirm the presence of functional groups expected in a seco-dolastane diterpenoid, such as hydroxyl groups (O-H stretch, typically around 3200-3600 cm⁻¹) or carbonyl groups (C=O stretch, typically around 1650-1750 cm⁻¹), if present in its structure solubilityofthings.comsavemyexams.com. While IR alone may not fully elucidate a complex structure, it serves as a powerful complementary technique to NMR and MS for structural confirmation solubilityofthings.comsavemyexams.comtainstruments.comnih.gov.

Chemical Synthesis of Isolinearol and Analogues

Asymmetric Total Synthesis of Isolinearol

The first asymmetric total synthesis of this compound was reported with high stereoselectivity. rsc.orgresearchgate.net This synthetic approach involved several key transformations designed to establish the correct absolute and relative configurations of the stereocenters. rsc.org The synthesis commenced from readily available starting materials, such as 2-methyl-1,3-cyclohexanedione. rsc.org

Key features of the asymmetric total synthesis include the construction of contiguous chiral centers on the cyclohexane (B81311) ring, the stereocontrolled introduction of specific functional groups, and the formation of the quaternary carbon chiral center. rsc.org Another reported asymmetric total synthesis utilized a low-valence titanium species for an intramolecular reductive nucleophilic addition to construct the hemiketal skeleton and directly install a ketone side chain. acs.orgnih.govthieme-connect.com

Strategic Reaction Design and Key Stereoselective Transformations

The successful asymmetric total synthesis of this compound relies on a carefully designed sequence of reactions, each contributing to the controlled assembly of the molecule's stereochemistry and carbon framework.

While not explicitly detailed as a step in the provided search results for this compound synthesis, the photo-induced Wolff rearrangement/lactonization cascade is a known strategic reaction in complex molecule synthesis, particularly for accessing cyclobutane (B1203170) moieties. researchgate.netresearchgate.netnih.govrsc.org This cascade involves the conversion of α-diazocarbonyl compounds into ketenes under photochemical conditions, followed by a lactonization reaction. organic-chemistry.orgwikipedia.org The Wolff rearrangement itself involves the extrusion of nitrogen and a 1,2-rearrangement to form a ketene (B1206846) intermediate. organic-chemistry.orgwikipedia.org This intermediate is highly reactive and can undergo subsequent reactions, such as nucleophilic attack or cycloadditions. organic-chemistry.orgwikipedia.org

Ring-closing metathesis (RCM) is a powerful tool for forming cyclic systems through the redistribution of carbon-carbon double bonds, catalyzed typically by transition metal complexes like those based on ruthenium. thieme-connect.detaylorandfrancis.comharvard.eduorganic-chemistry.org While the provided search results for this compound synthesis mention olefin cross-metathesis for side chain introduction rsc.orgorganic-chemistry.org, a ring-closing metathesis/cyclopropanation sequence is described as a strategy to forge bicyclic systems, such as a 7-3 bicyclic system, in the synthesis of other complex molecules like pepluacetal. researchgate.netresearchgate.netnih.gov Cyclopropanation reactions involve the formation of a three-membered ring. pku.edu.cnresearchgate.net

Rhodium(II)-catalyzed carbenoid insertion reactions are valuable for selective C-H functionalization and C-C bond formation. pku.edu.cnrsc.orgnih.gov Transannular carbenoid insertion involves the insertion of a carbene or carbenoid across a ring. This strategy, particularly insertion into C(sp³)−H bonds, has been employed in the late stages of synthesis for installing side chains or constructing complex ring systems in natural products. researchgate.netresearchgate.netnih.gov The selectivity of these reactions is influenced by stereoelectronic and steric factors, as well as the nature of the rhodium catalyst and the substrate. pku.edu.cnrsc.org

The Baeyer–Villiger oxidation is a well-established reaction for converting ketones to esters or cyclic ketones to lactones through the insertion of an oxygen atom adjacent to the carbonyl group. nih.govsigmaaldrich.comrsc.orgorganic-chemistry.orgwikipedia.org This oxidative cleavage is often carried out using peroxyacids or peroxides as oxidants. nih.govsigmaaldrich.comorganic-chemistry.orgwikipedia.org It is a useful transformation in the synthesis of natural products, including those with complex scaffolds, as it can introduce ester or lactone functionalities that are part of the target molecule or serve as intermediates for further transformations. nih.govsigmaaldrich.comrsc.org The regioselectivity of the Baeyer-Villiger oxidation depends on the migratory aptitude of the groups attached to the carbonyl. sigmaaldrich.comorganic-chemistry.org

Enantioselective reductive desymmetrization is a crucial strategy in asymmetric synthesis to convert a symmetric or prochiral precursor into a chiral molecule with high enantiomeric excess. rsc.orgresearchgate.netnih.gov In the context of this compound synthesis, diastereoselective reductive desymmetrization of a 1,3-cyclohexanedione (B196179) derivative was utilized to construct contiguous chiral centers on the cyclohexane ring with high stereoselectivity. rsc.org This process typically involves a stereoselective reduction mediated by a reducing agent, often in the presence of a chiral catalyst or auxiliary, to differentiate between enantiotopic or diastereotopic groups in the substrate. rsc.orgresearchgate.netnih.gov

Stereocontrolled Introduction of Specific Functional Groups

A key aspect of the asymmetric total synthesis of this compound involves the highly stereocontrolled introduction of specific functional groups. Synthetic strategies have incorporated enantio- and diastereoselective reductive desymmetrization to establish crucial stereocenters within the molecule nih.gov. Furthermore, the stereocontrolled introduction of groups such as the methallyl group is essential for building the complex carbon framework with the correct absolute and relative configurations. Achieving high stereoselectivity at multiple stages is paramount for the successful construction of the this compound core and its side chains.

Olefin Cross-Metathesis for Side Chain Installation

Olefin cross-metathesis has been effectively utilized in the synthesis of this compound, specifically for the installation of the side chain carbonyl group. This transformation can be achieved through the reaction of an olefin precursor with a pinacol (B44631) vinyl boronic ester under cross-metathesis conditions nih.gov. Olefin cross-metathesis is a powerful tool in organic synthesis, enabling the formation of new carbon-carbon double bonds between two different alkenes, and is known for its efficiency and potential for high selectivity.

Utilization of Low-Valence Titanium Species in Key Steps

Low-valence titanium species play a crucial role in key steps of the asymmetric total synthesis of this compound. One notable application is the use of an intramolecular reductive nucleophilic addition mediated by a low-valence titanium species nih.gov. This species can be generated in situ, for instance, from the reaction of Ti(Oi-Pr)4 with i-PrMgCl nih.gov. This reductive cyclization strategy has been employed for the construction of the hemiketal ring moiety of this compound nih.gov. The reductive cyclization of a TMS-protected terminal alkyne to a lactone moiety using low-valence titanium is considered an unprecedented transformation nih.gov. The application of low-valence titanium in synthesis is a valuable method for facilitating complex cyclization reactions.

Scalability Considerations in this compound Synthesis

The scalability of a synthetic route is an important factor for potential larger-scale production or further studies requiring significant quantities of the compound. While detailed large-scale protocols for this compound synthesis are not extensively reported in the provided information, it is noted that certain synthetic processes or related methodologies have been found to be scalable. For example, stereoretentive acyclic diene metathesis (ADMET), a related olefin metathesis technique, is characterized by features that lend themselves to large-scale implementation, such as low catalyst loadings and tolerance toward impurities. The development of concise and scalable routes is a general goal in the synthesis of complex molecules.

Synthesis of this compound Derivatives and Non-Natural Analogues

The synthesis of this compound derivatives and non-natural analogues is undertaken to explore the structural requirements for biological activity and to potentially develop compounds with improved properties.

Design Principles for Structural Modification

The design principles for structural modification of this compound and related diterpenoids often involve targeted alterations to the core structure or side chains. These modifications are guided by the aim of understanding structure-activity relationships (SAR) and optimizing desired properties. This can involve simplifying the structure while retaining or enhancing biological activity, as demonstrated by the synthesis of simplified analogues of a related compound that showed superior activity. General principles of organic synthesis, such as strategic construction of the carbon framework, selective functional group transformations, and precise stereocontrol, underpin the design of synthetic routes to analogues.

Biosynthetic Pathways of Isolinearol

Isoprenoid Precursor Metabolism in Natural Isolinearol Production

The foundational steps in diterpene biosynthesis involve the formation of activated isoprene (B109036) units: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These C5 units are the universal precursors for all isoprenoids. In organisms that produce diterpenes naturally, these precursors are typically synthesized via either the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. Subsequent condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of longer chain prenyl diphosphates, which serve as direct precursors for different classes of terpenes heraldopenaccess.usheraldopenaccess.us.

Geranylgeranyl diphosphate (GGPP) is a crucial intermediate in the biosynthesis of diterpenes. It is a C20 molecule formed by the sequential head-to-tail condensation of IPP units with DMAPP, typically catalyzed by geranylgeranyl diphosphate synthase (GGPPS) heraldopenaccess.usheraldopenaccess.usoup.combiorxiv.orgresearchgate.net. Specifically, GGPPS catalyzes the condensation of DMAPP with three molecules of IPP, or the condensation of farnesyl diphosphate (FPP, a C15 precursor) with one molecule of IPP, to produce GGPP heraldopenaccess.usheraldopenaccess.usuniprot.org. GGPP serves as the direct acyclic precursor that is subsequently cyclized by diterpene synthases to form the diverse carbon skeletons of diterpenes heraldopenaccess.usheraldopenaccess.usresearchgate.net. This central role of GGPP highlights its importance in channeling metabolic flux towards the production of C20 compounds like this compound.

Enzymology of this compound Formation

The conversion of the linear GGPP precursor into the complex polycyclic structure of this compound involves specific enzymatic activities, primarily catalyzed by diterpene synthases.

Diterpene synthases (DTSs) are key enzymes that catalyze the cyclization of GGPP to form the foundational diterpene scaffolds. These enzymes are broadly classified into Class I and Class II based on their catalytic mechanisms heraldopenaccess.usheraldopenaccess.usresearchgate.netrsc.orgbeilstein-journals.org. Class II DTSs typically initiate cyclization by protonating a double bond in the GGPP substrate, leading to a carbocation intermediate. This is followed by a series of cyclization and rearrangement steps. Class I DTSs, on the other hand, initiate the reaction by ionizing the diphosphate ester, generating an allylic carbocation that triggers the cyclization cascade heraldopenaccess.usheraldopenaccess.usresearchgate.netrsc.orgbeilstein-journals.orgnih.gov. The precise mechanism leading to the specific tetracyclic skeleton of this compound from GGPP would involve a dedicated DTS or a combination of enzymes catalyzing specific cyclization and rearrangement steps. These enzymatic cascades often involve highly reactive carbocation intermediates, leading to the structural diversity observed in diterpenes researchgate.netbeilstein-journals.org.

This compound has been identified in natural sources, including brown algae such as Canistrocarpus cervicornis heraldopenaccess.usheraldopenaccess.usresearchgate.net. Studies investigating diterpene biosynthesis in these organisms have provided insights into the enzymatic processes involved. Research on C. cervicornis has explored the reactivity of the GGPP precursor with aqueous extracts from the algae, suggesting the presence of enzymatic activity capable of catalyzing the cyclization of GGPP to produce diterpenes, including dolastane and secodolastane types, to which this compound belongs heraldopenaccess.usheraldopenaccess.us. While specific diterpene synthases solely responsible for this compound formation in algae have not been fully characterized, the presence of dolastane and secodolastane diterpenes indicates that the algal enzymatic machinery can perform the necessary cyclization and rearrangement reactions from GGPP heraldopenaccess.usheraldopenaccess.usresearchgate.net. The cyclization of GGPP in these systems can be initiated by either ionization of the diphosphate ester or by protonation, depending on the specific cyclase involved heraldopenaccess.us.

Research on Canistrocarpus cervicornis has shown the presence of GGPP in control samples where the precursor was incubated without the algal enzyme extract, with an observed abundance of 90.34. The consumption of the precursor upon incubation with the aqueous extract indicates enzymatic activity heraldopenaccess.usheraldopenaccess.us.

Diterpene Synthase (DTS) Activity and Mechanistic Insights

Heterologous Biosynthesis and Metabolic Engineering Approaches

Given the potential interest in this compound, heterologous biosynthesis in microbial hosts offers an alternative route for its production. This approach involves introducing the genes encoding the necessary enzymes into a suitable microorganism, thereby engineering a metabolic pathway for this compound synthesis.

Efficient heterologous production of isoprenoids, including diterpenes, in microbial systems often requires optimizing the supply of the central precursors, IPP and DMAPP. While native microbial pathways (MVA or MEP) can be utilized, the Isopentenol (B1216264) Utilization Pathway (IUP) has emerged as a promising alternative for providing these building blocks researchgate.netmit.edunih.govresearchgate.netmdpi.com. The IUP allows microorganisms to convert affordable C5 petrochemicals, specifically isopentenol (isoprenol or prenol), directly into IPP and DMAPP through a two-step phosphorylation process catalyzed by isopentenyl phosphate (B84403) kinases researchgate.netmit.edunih.govresearchgate.net. This pathway bypasses the need to draw precursors from central carbon metabolism, which can be subject to complex native regulation and competition for resources required for cell growth researchgate.netmit.edu.

Metabolic engineering strategies employing the IUP in microbial hosts like Escherichia coli and Chlamydomonas reinhardtii have demonstrated success in producing various isoprenoids by providing a sufficient supply of IPP and DMAPP researchgate.netnih.govresearchgate.netmdpi.com. While specific studies on using IUP for this compound production were not found, the pathway's ability to efficiently generate the essential C5 precursors makes it a valuable tool for engineering microbial strains for diterpene biosynthesis. Downstream enzymes, such as GGPPS and the relevant diterpene synthase(s) for this compound, would then need to be co-expressed to complete the biosynthetic pathway in the heterologous host.

Research has shown that optimizing the IUP in E. coli can lead to significant production of isoprenoids like geranate (B1243311). For example, one study reported a geranate titer of 764 mg/L in 24 hours from 2 g/L of isopentenols using an engineered E. coli strain expressing the IUP and downstream enzymes nih.govresearchgate.net. Similarly, introducing the IUP into Chlamydomonas reinhardtii resulted in an 8.6-fold increase in IPP compared to the wild type and significantly enhanced production of limonene (B3431351) when combined with a limonene synthase mdpi.com. These findings highlight the potential of the IUP to boost precursor availability for the heterologous production of diterpenes like this compound.

Table 1: Examples of Isoprenoid Production using the Isopentenol Utilization Pathway (IUP)

| Microbial Host | Isopentenol Concentration (g/L or mM) | Product | Titer (mg/L or µg/L) | Reference |

| Escherichia coli | 2 g/L | Geranate | 764 mg/L | nih.govresearchgate.net |

| Chlamydomonas reinhardtii | 10 mM | Limonene | 117 µg/L | mdpi.com |

| Chlamydomonas reinhardtii | Not specified | IPP | 8.6-fold increase | mdpi.com |

Table 2: GGPP Abundance in Canistrocarpus cervicornis Extract Study

| Sample Description | GGPP Abundance | Reference |

| Control (Precursor without enzyme extract) | 90.34 | heraldopenaccess.usheraldopenaccess.us |

| Incubation with C. cervicornis aqueous extract | Decreased | heraldopenaccess.usheraldopenaccess.us |

These studies demonstrate the feasibility of utilizing the IUP for enhanced isoprenoid production in engineered microorganisms, providing a foundation for potential future efforts to produce this compound via heterologous biosynthesis.

Biological Activities and Mechanistic Investigations of Isolinearol in Non Human Systems

Anti-Biofouling Mechanisms of Isolinearol and its Analogues

Biofouling, the undesirable accumulation of microorganisms and macro-organisms on submerged surfaces, presents significant economic and environmental challenges, particularly in maritime industries. mdpi.com Traditional antifouling methods often rely on toxic biocides, prompting the search for environmentally friendly alternatives. mdpi.comencyclopedia.pub this compound and related diterpenoids have shown promise as natural antifouling agents. acs.orgresearchgate.netthieme-connect.com

Inhibition of Mussel Byssal Thread Formation

One significant anti-biofouling mechanism attributed to this compound is the inhibition of byssal thread formation in mussels. Byssal threads are strong, adhesive fibers produced by mussels to attach themselves to surfaces. acs.orgnih.gov Studies have shown that this compound can inhibit the formation of these threads by mussels such as Perna perna. acs.orgresearchgate.net This inhibitory activity is considered a key aspect of its potential as an antifouling agent. acs.orgnih.gov

Research involving synthetic samples of this compound and simplified analogues has evaluated their biological activities, revealing inhibitory effects on byssus formation. acs.orgnih.govacs.org For instance, a seco-dolastane compound successfully repressed 82% of P. perna settlement, while a related dolastane halted byssal attachment by 60%. mdpi.com Hemiketal compounds, including some lacking the ketone side chain present in this compound, also demonstrated significant inhibition of byssal thread formation, with inhibition rates as high as 94% observed for one such compound. acs.org

Exploration of this compound as an Eco-Friendly Antifouling Agent

Given the environmental concerns associated with conventional antifouling paints, there is a growing interest in developing eco-friendly alternatives derived from natural sources. mdpi.comencyclopedia.pubbbeu.org this compound, as a natural product exhibiting anti-biofouling properties, is being explored for its potential in this area. acs.orgthieme-connect.comproquest.com Its ability to inhibit mussel settlement without causing mortality at tested concentrations suggests a potentially lower environmental impact compared to toxic biocides. acs.org

The search for natural antifouling substances from marine organisms, including algae, is an active area of research. acs.orgresearchgate.netencyclopedia.pub The diterpenoids isolated from C. cervicornis, including this compound, are considered promising candidates for the development of environmentally friendly antifouling technologies. acs.orgresearchgate.net The effectiveness of these compounds in hindering mussel settlement highlights their potential utility in preventing biofouling on submerged structures. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies in Antifouling Research

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity. oncodesign-services.comnih.gov In the context of antifouling research, SAR studies involving this compound and its analogues aim to identify the structural features responsible for their inhibitory effects on biofouling organisms like mussels. acs.orgthieme-connect.com

Studies evaluating synthetic samples and related congeners with simplified structures have provided insights into the SAR of this compound's anti-byssal activity. acs.orgthieme-connect.comnih.gov For example, the retention of bioactivity in hemiketal compounds lacking the ketone side chain suggests that the hemiketal skeleton plays a significant role in inhibiting byssal thread formation. acs.org These studies help in designing new molecules with potentially improved antifouling efficacy and reduced toxicity. acs.orgresearchgate.net

Antimicrobial Properties in Cell-Based Assays

This compound acetate (B1210297), a derivative of this compound, has been reported to exhibit antimicrobial properties. ontosight.ai Cell-based assays are commonly used to evaluate the effectiveness of compounds against various microorganisms. mdpi.comnih.govbmglabtech.com While specific detailed findings regarding this compound's antimicrobial activity in cell-based assays were not extensively detailed in the provided context, marine organisms, including algae from which this compound is isolated, are known sources of compounds with antimicrobial vigor against both Gram-positive and Gram-negative bacteria. mdpi.comencyclopedia.pubscielo.brresearchgate.net Extracts from Canistrocarpus cervicornis, the source of this compound, have shown antimicrobial activity against certain bacterial strains in cell-based assays. scielo.br

Antioxidant Mechanisms and Radical Scavenging Capabilities

Antioxidants play a crucial role in neutralizing free radicals, which are unstable molecules that can cause cellular damage. mdpi.combeilstein-journals.orgnih.gov this compound acetate has been reported to possess antioxidant properties. ontosight.ai Natural antioxidants can scavenge free radicals through various mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.commdpi.com

While detailed mechanistic studies specifically on this compound's antioxidant activity were not provided, research on other natural compounds, such as isoflavonoids, has elucidated these radical scavenging mechanisms. mdpi.commdpi.com These studies often involve evaluating the compound's ability to scavenge specific radicals, such as hydroxyl radicals (•OH) or ABTS•+ radical cations, using various assays. mdpi.combeilstein-journals.org Theoretical studies, such as Density Functional Theory (DFT) calculations, can also provide insights into the thermodynamic and kinetic aspects of radical scavenging reactions and help predict the predominant mechanisms. mdpi.commdpi.comucl.ac.uk The reported antioxidant property of this compound acetate suggests its potential to participate in such radical scavenging processes. ontosight.ai

Anti-inflammatory Pathways in Non-Human Models

Research into the anti-inflammatory properties of this compound in non-human models suggests potential interactions with key inflammatory pathways. While comprehensive mechanistic details specifically for this compound are limited in the provided search results, general information on anti-inflammatory pathways in non-human contexts offers a framework for understanding potential mechanisms. Inflammation in non-human systems, as in humans, involves complex cellular and molecular events, often triggered by pathogens, damaged cells, or toxic compounds. oncotarget.com Key signaling pathways frequently implicated in inflammatory responses include NF-κB, MAPK, and JAK-STAT pathways. oncotarget.com Dysregulation of these pathways can contribute to inflammation-associated conditions. oncotarget.com

Anti-inflammatory responses can involve the production of cytokines such as IL-10 and TGF-β, which can modulate immune cell activity. nih.gov Studies in mouse models, for instance, have explored the role of various pathways and mediators in inflammatory conditions. nih.govnih.gov Although direct evidence linking this compound to specific targets within these pathways in non-human models is not explicitly detailed in the provided snippets, the known involvement of these pathways in inflammation in relevant models provides avenues for future investigation into this compound's mechanism of action.

Antifeedant Activity in Ecological Contexts

This compound has been investigated for its antifeedant activity in ecological contexts, particularly against herbivorous insects. Research on diterpenes from Sideritis species, which include this compound, has explored their effects on the feeding behavior of lepidopteran larvae. researchgate.net

Studies have evaluated the antifeedant activity of various diterpenoids, including this compound, isolated from Sideritis species, against insects such as Spodoptera frugiperda and Spodoptera littoralis. researchgate.net These investigations aim to understand the role of these compounds in plant defense against herbivores. While some diterpenoids from Sideritis have shown significant antifeedant activity in these models, the activity of this compound specifically can vary depending on the insect species tested. researchgate.net For instance, one study indicated that while sideroxol, another diterpenoid from Sideritis, showed significant antifeedant activity against S. frugiperda, none of the four compounds tested against S. littoralis, which included this compound, demonstrated significant antifeedant activity. researchgate.net This suggests that the effectiveness of this compound as an antifeedant may be species-specific.

The evaluation of antifeedant activity often involves observing the feeding behavior of insects when presented with plant material or artificial diets containing the compound of interest. researchgate.net Quantifying the amount of food consumed in the presence and absence of the compound provides data on its deterrent effect.

Data on the antifeedant activity of this compound against specific insect species:

| Compound | Source Species | Test Organism | Observed Antifeedant Activity | Reference |

| This compound | Sideritis sp. | Spodoptera littoralis | Not significant | researchgate.net |

| Sideroxol | Sideritis sp. | Spodoptera frugiperda | Significant | researchgate.net |

| Foliol | Sideritis sp. | Spodoptera littoralis | Potent phagostimulant | researchgate.net |

This table summarizes findings from a study on diterpenes from Turkish Sideritis species, highlighting the varied responses of different insect species to these compounds. researchgate.net

Ecological and Environmental Context of Isolinearol

Natural Occurrence and Isolation from Marine and Terrestrial Organisms

Isolinearol has been isolated from various natural sources, highlighting its presence in diverse biological systems. These sources include specific species of marine brown algae and terrestrial plants.

Isolation from Marine Brown Algae (e.g., Dictyota spp., Canistrocarpus cervicornis)

Marine brown algae, particularly those belonging to the family Dictyotaceae, are known to be rich sources of secondary metabolites, including diterpenes. Genera such as Dictyota and Canistrocarpus within this family have been extensively studied for their chemical composition and biotechnological potential. nih.gov this compound, a seco-dolastane-type diterpene, has been isolated from the brown seaweed Canistrocarpus cervicornis. researchgate.netacs.orgomu.ac.jp Studies on Canistrocarpus cervicornis collected from locations such as Baía da Ribeira, Angra dos Reis, Rio de Janeiro State, Brazil, have successfully isolated this compound from crude extracts of the algae. researchgate.net Another study also mentions the isolation of this compound from Brazilian brown algae of the genera Dictyota and Canistrocarpus. researchgate.net The isolation process typically involves the extraction of dried algal material using solvents like dichloromethane. researchgate.net

Isolation from Terrestrial Plants (e.g., Sideritis spp.)

This compound has also been found in terrestrial plants, specifically within the genus Sideritis (Lamiaceae family). researchgate.netturkjps.orgturkjps.org Sideritis species, commonly known as Mountain Tea, are primarily distributed in the Mediterranean area. researchgate.netmdpi.com Phytochemical studies on various Sideritis taxa have identified this compound as one of the diterpenes present. researchgate.netturkjps.orgturkjps.org For instance, Sideritis akmanii has been reported to contain this compound, along with other diterpenes such as sideridiol, sideroxol, linearol (B1675482), folanol, and isofiolol. turkjps.orgturkjps.org The isolation of compounds from Sideritis species can involve the use of different extracts, such as methanol (B129727) and acetone (B3395972) extracts, from plant parts like aerial parts or a mixture of roots and stems. turkjps.orgturkjps.orgmdpi.com

Ecological Roles in Producer Organisms (e.g., Defense Mechanisms)

Secondary metabolites, including terpenoids like this compound, play crucial roles in the ecological interactions of the organisms that produce them. In both marine algae and terrestrial plants, these compounds often function as defense mechanisms against herbivores, pathogens, and environmental stresses. interesjournals.org

In marine environments, diterpenes from brown algae have demonstrated antifouling properties. researchgate.netheraldopenaccess.usheraldopenaccess.us this compound, isolated from Canistrocarpus cervicornis, has been shown to strongly inhibit the establishment of the mussel Perna perna, suggesting a role in deterring biofouling organisms from settling on the seaweed's surface. researchgate.netacs.orgomu.ac.jp This antifouling activity is a significant ecological advantage, preventing the accumulation of organisms that could impede nutrient uptake and light absorption.

In terrestrial plants, particularly in Sideritis species, the presence of diterpenes and other secondary metabolites is linked to defense against herbivores and pathogens. Terpenoids can act as feeding deterrents due to their taste or toxicity. interesjournals.org While specific research detailing the precise ecological role of this compound as a defense mechanism in Sideritis species was not extensively available in the provided snippets, the general function of diterpenes in plant defense supports this potential role. interesjournals.org

Research on Sustainable Sourcing and Production

Given the potential applications of natural compounds like this compound, research into sustainable sourcing and production methods is becoming increasingly important. Sustainable sourcing involves integrating social, ethical, and environmental factors when obtaining materials. illuminem.comdrivesustainability.org This includes assessing and mitigating the environmental impact of cultivation or harvesting and ensuring fair practices. illuminem.comnestle.com

For marine algae, sustainable sourcing could involve developing aquaculture techniques to cultivate species like Canistrocarpus cervicornis rather than relying solely on wild harvesting, which can put pressure on natural populations. Research into the biosynthetic pathways of diterpenes in seaweed, such as in Canistrocarpus cervicornis, could potentially lead to biotechnological methods for producing these compounds. heraldopenaccess.usheraldopenaccess.us Exploring enzymatic activity and using enzymatic precursors could offer novel and promising avenues for diterpene production on a commercial scale with a sustainable perspective. heraldopenaccess.usheraldopenaccess.us

For terrestrial plants like Sideritis species, sustainable sourcing involves addressing threats to wild populations, such as overharvesting and habitat degradation due to climate change and anthropogenic impacts. mdpi.com Cultivation of Sideritis species is being explored as a way to meet demand and conserve wild stocks. mdpi.com Research into agronomic practices and phenotypic profiling aims to support the pre-breeding of Sideritis scardica for cultivation. mdpi.com Sustainable production could also involve optimizing extraction methods to be more environmentally friendly and exploring in vitro plant cell cultures as an alternative source of these compounds.

Advanced Analytical Methodologies for Isolinearol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in separating complex mixtures into individual components, allowing for their subsequent detection and quantification. For Isolinearol research, hyphenated techniques combining chromatography with sensitive detectors are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and versatile hyphenated technique in chemical analysis, particularly effective for identifying and quantifying volatile and semi-volatile compounds. It is well-suited for metabolite profiling of small molecules, typically those with a molecular weight below 650 daltons, including various acids, alcohols, sugars, and fatty acids. nih.govthermofisher.com The technique involves separating components of a sample based on their boiling points and interaction with a stationary phase in a gas chromatography column. chemrxiv.org As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions and fragments, generating a mass spectrum that serves as a unique fingerprint for identification. thermofisher.com

For compounds that are not sufficiently volatile, chemical derivatization is often employed prior to GC-MS analysis to convert them into more volatile forms. nih.govthermofisher.com Common derivatization steps include methoximation of carbonyl groups and silylation of polar functional groups like hydroxyl, amine, and thiol groups to reduce polarity and increase thermal stability. thermofisher.com

The advantages of GC-MS for analysis include high chromatographic separation power, reproducible retention times, robust quantitation, high selectivity and sensitivity, and rapid compound identification through comparison of measured spectra with extensive commercial spectral libraries such as NIST and Wiley. thermofisher.com GC-MS can facilitate both targeted analysis for the absolute quantification of specific known compounds and untargeted profiling to discover novel compounds. nih.gov While quadrupole mass spectrometers are common, high-resolution GC-QTOF MS instruments are also used for accurate mass determination, aiding in the elucidation of unknown peaks. nih.gov

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD), also known as HPLC-PDA (Photodiode Array), is another essential chromatographic technique used for the separation and characterization of chemical mixtures, particularly those containing less volatile or thermally labile compounds that are not suitable for GC-MS. measurlabs.commdpi.com HPLC separates components based on their chemical and physical properties through their interaction with a stationary phase and a liquid mobile phase under high pressure. measurlabs.comscioninstruments.com

Following separation, the eluting compounds pass through a diode array detector. measurlabs.comscioninstruments.com The DAD is a powerful tool that scans the eluent across a range of wavelengths in the ultraviolet and visible (UV-VIS) spectrum (typically 190 to 900 nm) as the compounds elute. measurlabs.comscioninstruments.com It simultaneously measures the absorbance of light at multiple wavelengths for each point in the chromatogram, generating a full UV-VIS absorption spectrum for each separated component. scioninstruments.com

This spectral information, combined with the retention time data from the chromatographic separation, is invaluable for identifying and quantifying the components within the sample. measurlabs.comscioninstruments.com The acquisition of a complete absorption profile provides more detailed information compared to single-wavelength detectors and is particularly advantageous for analyzing complex mixtures. scioninstruments.com HPLC-DAD facilitates peak purity analysis and can help verify analyte identities based on their characteristic spectral characteristics. scioninstruments.com It is a widely used technique in various fields, including pharmaceutical and food analysis. measurlabs.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the structure and identity of a compound by analyzing its interaction with electromagnetic radiation.

Two-Dimensional NMR Spectroscopy for Complex Structure Elucidation

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful advanced technique that significantly enhances the capabilities of one-dimensional NMR for elucidating the structures of complex molecules, such as this compound. wikipedia.orggrinnell.edu Unlike 1D NMR, which displays signals along a single frequency axis, 2D NMR distributes signals across two frequency axes, providing improved resolution and separation of overlapping peaks. wikipedia.orgcreative-biostructure.com

The core principle of 2D NMR involves a sequence of radiofrequency pulses and time delays that allow for the correlation of nuclear spins within a molecule. creative-biostructure.comnumberanalytics.com This technique identifies correlations between different nuclei, providing detailed information about connectivity, spatial proximity, and even dynamic interactions. wikipedia.orgcreative-biostructure.com

Several types of 2D NMR experiments exist, each providing different types of correlation information. Homonuclear techniques, such as COSY (Correlation Spectroscopy), reveal correlations between coupled nuclei of the same type (e.g., 1H-1H couplings), indicating which protons are connected through chemical bonds. wikipedia.orggrinnell.edu Heteronuclear techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), establish correlations between different types of nuclei, most commonly 1H and 13C. grinnell.edulibretexts.org HSQC identifies one-bond correlations (protons directly attached to carbons), while HMBC reveals longer-range correlations (protons coupled to carbons two, three, or even four bonds away). libretexts.org Another important 2D NMR technique is NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the spatial proximity of nuclei, regardless of whether they are directly bonded. grinnell.edu

By analyzing the cross-peaks in these 2D NMR spectra, researchers can piece together the connectivity and spatial arrangement of atoms within the this compound molecule, enabling the elucidation of its complete structure, which might be challenging or impossible using only 1D NMR. grinnell.edunumberanalytics.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for accurately determining the mass-to-charge ratio (m/z) of ions with high precision. savemyexams.comfiveable.me This high accuracy allows for the unambiguous determination or confirmation of a compound's elemental composition and molecular formula. savemyexams.comfiveable.meacs.org

While standard mass spectrometry provides nominal mass information, HRMS provides data accurate to several decimal places, typically less than 5 parts per million (ppm) error. savemyexams.comfiveable.me This level of precision is sufficient to distinguish between molecules that have the same nominal mass but different elemental compositions (isobars). For example, compounds with the molecular formulas C3H6O and C2H6N2 both have a nominal mass of 58, but their accurate masses are distinct (58.0417 for C3H6O and 58.0530 for C2H6N2, using accurate isotopic masses). savemyexams.com

By measuring the accurate mass of the molecular ion peak (M+ or a related ion like [M+H]+ or [M-H]-), and considering the isotopic distribution pattern, HRMS allows researchers to calculate possible elemental compositions for this compound. savemyexams.comfiveable.meacs.org Comparison of the calculated accurate masses for these possible formulas with the experimentally determined accurate mass enables the confirmation of the correct molecular formula. savemyexams.comacs.org This technique is particularly valuable when analyzing unknown compounds or verifying the synthesis of target molecules. fiveable.me While HRMS confirms the molecular formula, it does not directly provide information about the structural arrangement of atoms; this is where techniques like NMR spectroscopy are complementary. savemyexams.com

Note on Data Tables and Research Findings: Due to the nature of the request focusing on a potentially hypothetical compound, specific experimental data tables and detailed research findings pertaining directly to "this compound" obtained using these methods are not available in standard scientific literature. The descriptions above detail the general application and capabilities of these advanced analytical techniques as they would be applied in the research of a chemical compound.

Future Directions and Emerging Research Avenues for Isolinearol

Exploration of Novel Synthetic Strategies

The asymmetric total synthesis of Isolinearol has been achieved, employing key steps such as intramolecular reductive nucleophilic addition and direct installation of a ketone side chain acs.orgnih.gov. While total synthesis provides access to this compound for research and evaluation, exploring novel synthetic strategies remains a critical future direction nih.gov. This includes developing more efficient, cost-effective, and environmentally friendly routes. Research into alternative synthetic pathways, potentially utilizing different catalytic systems or cascade reactions, could improve yields and reduce the number of steps required. The development of highly stereoselective methods is also crucial to obtain specific isomers of this compound, which may possess distinct biological profiles. Future work may focus on late-stage functionalization or the synthesis of analogues with modified structures to explore structure-activity relationships more thoroughly.

Deeper Mechanistic Insights into Biological Activities

This compound has demonstrated biological activities, including the inhibition of byssal thread formation in mussels acs.orgnih.gov and potential antiviral properties scielo.br. However, a deeper understanding of the underlying mechanisms of these activities is needed researchgate.netmdpi.com. Future research should focus on identifying the specific molecular targets that this compound interacts with within biological systems. This could involve techniques such as target identification pull-down assays, reporter gene assays, and advanced spectroscopic methods to visualize binding events. Investigating the downstream effects of this compound binding on cellular pathways and processes will provide crucial insights into how it exerts its biological effects. Studies exploring its interactions with enzymes, receptors, or other biomolecules are essential for elucidating its precise mode of action.

Investigation of New Biological Targets and Pathways in Non-Human Systems

Beyond its known effects, there is potential to investigate new biological targets and pathways influenced by this compound, particularly in non-human systems mdpi.com. Given its origin from marine organisms and its role in ecological interactions, exploring its effects on other marine organisms, microbes, or plant systems could reveal novel bioactivities. Research could focus on its potential as an antifouling agent against a wider range of marine organisms or its effects on microbial communities. mdpi.com Studies in various non-human cell lines or animal models could uncover activities relevant to agricultural, environmental, or veterinary applications. Identifying new targets and pathways in these systems could lead to the discovery of novel uses for this compound or its derivatives.

Sustainable Production Methods for this compound and its Analogues

The sustainable production of this compound and its analogues is an important future direction uoa.gr. As a natural product isolated from marine algae, the availability can be limited by factors such as growth conditions, seasonality, and environmental changes nih.gov. Exploring sustainable production methods includes optimizing the cultivation of the source algae to enhance this compound yield nih.govheraldopenaccess.us. Furthermore, developing biotechnological approaches, such as using microbial fermentation or engineered cell cultures to produce this compound or its precursors, could offer a more controlled and scalable supply heraldopenaccess.us. Investigating semi-synthetic routes that utilize readily available precursors from renewable sources is another avenue for sustainable production.

Computational Drug Discovery and Rational Design of this compound Derivatives

Computational approaches offer powerful tools for future research on this compound, particularly in drug discovery and the rational design of derivatives. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity of this compound to potential targets and to design analogues with improved activity or specificity. researchgate.net Computational screening of large databases of compounds based on the this compound scaffold could identify novel lead candidates. researchgate.net Rational design, guided by computational insights and mechanistic understanding, can facilitate the synthesis of this compound derivatives with tailored properties for specific applications.

Q & A

Q. Q1. What are the established synthetic pathways for Isolinearol, and how do reaction conditions influence yield and purity?

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound’s structural isomerism?

Methodological Answer : NMR (¹H and ¹³C) and X-ray crystallography are gold standards. For example, ¹H NMR in CDCl₃ resolves isomer peaks at δ 3.2–3.5 ppm, while X-ray confirms spatial configuration (e.g., axial vs. equatorial substituents) .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT) resolve contradictions in this compound’s thermodynamic stability data?

Methodological Answer : Discrepancies in stability studies (e.g., ΔG values ranging from -12 to -8 kJ/mol) may arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) simulations using Gaussian 16 with B3LYP/6-31G* basis set can model solvent interactions (PCM method) and predict dominant conformers . Example Workflow:

Optimize geometry in vacuum.

Apply solvation model (e.g., water, ethanol).

Compare calculated vs. experimental ΔG.

Q. Q4. What experimental designs minimize bias in assessing this compound’s bioactivity across in vitro and in vivo models?

Methodological Answer : Use double-blinded, randomized controlled trials (RCTs) with standardized dosing (e.g., 10–100 µM in vitro; 5 mg/kg in vivo). Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only). Statistical analysis via ANOVA with post-hoc Tukey test (p < 0.05) ensures robustness .

Q. Q5. How do conflicting reports on this compound’s mechanism of action (e.g., enzyme inhibition vs. receptor antagonism) inform future research?

Methodological Answer : Contradictions highlight the need for orthogonal assays:

- Enzyme inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., Z-FR-AMC for proteases).

- Receptor binding : Use radioligand displacement assays (³H-labeled antagonists).

Meta-analyses of existing data (PRISMA guidelines) can identify methodological gaps, such as inconsistent cell lines or buffer conditions .

Methodological Frameworks

Q6. What PICO elements define a robust research question for studying this compound’s pharmacokinetics?

Methodological Answer : Apply the PICO framework :

Q. Q7. How can the FINER criteria improve feasibility in this compound toxicity studies?

Methodological Answer : The FINER criteria ensure:

- Feasible : Use OECD-423 guidelines for acute toxicity (3 rats/dose).

- Interesting : Link findings to structural analogs with known hepatotoxicity.

- Novel : Explore mitochondrial membrane potential (JC-1 assay) as a novel endpoint.

- Ethical : Adhere to IACUC protocols for humane endpoints.

- Relevant : Align with FDA draft guidance on preclinical safety .

Data Interpretation and Validation

Q. Q8. What statistical methods address variability in this compound’s dose-response curves across independent studies?

Methodological Answer : Use hierarchical Bayesian models to pool data from multiple studies, accounting for inter-lab variability. Report 95% credible intervals (CrI) and posterior predictive checks .

Q. Q9. How should researchers validate this compound’s purity when commercial sources show batch-to-batch inconsistency?

Methodological Answer : Implement in-house QC via:

HPLC-DAD : Compare retention times and UV spectra to certified reference material (CRM).

Mass Spec : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.